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molecular formula C6H2BrCl2F B1268532 1-Bromo-2,5-dichloro-3-fluorobenzene CAS No. 202865-57-4

1-Bromo-2,5-dichloro-3-fluorobenzene

Cat. No. B1268532
M. Wt: 243.88 g/mol
InChI Key: CAYJMDVKWMVOLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08134007B2

Procedure details

1-Bromo-2,5-dichloro-3-fluorobenzene (40 g, 160 mmol) and sodium methoxide (44.3 g, 820 mmol) were stirred in methanol (500 ml) at reflux for 16 hours. The reaction was cooled to ambient temperature then quenched with water (500 ml). The mixture was extracted with diethyl ether (3×300 ml), dried over Na2SO4 and evaporated to afford the title compound as a white solid (40 g).
Quantity
40 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
44.3 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[C:4](F)[C:3]=1[Cl:10].[CH3:11][O-:12].[Na+]>CO>[Br:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[C:4]([O:12][CH3:11])[C:3]=1[Cl:10] |f:1.2|

Inputs

Step One
Name
Quantity
40 g
Type
reactant
Smiles
BrC1=C(C(=CC(=C1)Cl)F)Cl
Name
sodium methoxide
Quantity
44.3 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
500 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 16 hours
Duration
16 h
CUSTOM
Type
CUSTOM
Details
then quenched with water (500 ml)
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with diethyl ether (3×300 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C(=CC(=C1)Cl)OC)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 40 g
YIELD: CALCULATEDPERCENTYIELD 97.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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